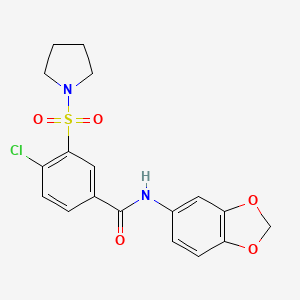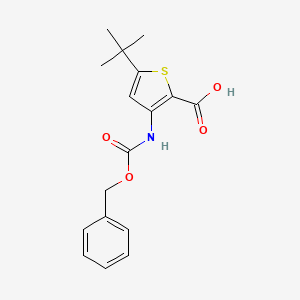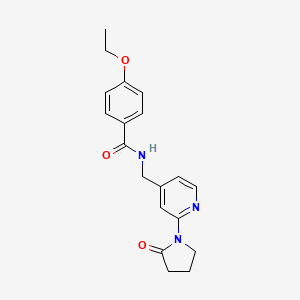![molecular formula C16H21NO3S B3015776 N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide CAS No. 2094705-08-3](/img/structure/B3015776.png)
N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide, also known as DYRK1A inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential in scientific research applications. This compound has been found to have a unique mechanism of action that makes it a promising tool for investigating various biological processes. In
Scientific Research Applications
N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide inhibitor has been found to have various scientific research applications. One of the primary applications is in the study of neurodegenerative diseases such as Alzheimer's and Down syndrome. Studies have shown that N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide plays a crucial role in the development of these diseases, and inhibition of this enzyme using N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide has been found to be effective in reducing the symptoms of these diseases.
Another application of N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide inhibitor is in the study of cancer. Studies have shown that N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide is overexpressed in various types of cancer, and inhibition of this enzyme using N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide has been found to be effective in reducing the growth and proliferation of cancer cells.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide involves the inhibition of N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide, a kinase that plays a crucial role in various biological processes such as cell differentiation, proliferation, and apoptosis. Inhibition of this enzyme using N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide leads to the downregulation of various signaling pathways, which ultimately results in the reduction of disease symptoms.
Biochemical and Physiological Effects:
N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide has been found to have various biochemical and physiological effects. Studies have shown that this compound can reduce the levels of amyloid-beta peptides, which are known to play a crucial role in the development of Alzheimer's disease. Additionally, N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide has been found to reduce the levels of various pro-inflammatory cytokines, which can help in reducing inflammation in various disease conditions.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide in lab experiments is its specificity towards N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide. This compound has been found to have minimal off-target effects, which makes it a promising tool for investigating various biological processes. However, one of the limitations of using N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide is its low solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide in scientific research. One of the primary directions is in the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's and Down syndrome. Additionally, this compound can be used in the development of novel cancer therapeutics that target N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide. Furthermore, N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide can be used in the investigation of various biological processes that involve N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide, which can lead to the development of novel treatments for various diseases.
Conclusion:
N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide is a promising tool for investigating various biological processes due to its specificity towards N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide. This compound has been found to have various scientific research applications, including the study of neurodegenerative diseases and cancer. Furthermore, N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide has several biochemical and physiological effects that make it a promising therapeutic tool. However, further research is needed to explore the full potential of this compound in scientific research.
Synthesis Methods
The synthesis of N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with but-2-yn-1-amine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-5-7-16(18)17-14(6-2)11-21(19,20)15-9-8-12(3)13(4)10-15/h8-10,14H,6,11H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIDVPCOMKAOLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CS(=O)(=O)C1=CC(=C(C=C1)C)C)NC(=O)C#CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-5-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3015693.png)
![Ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]benzoate](/img/structure/B3015694.png)
![1-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3015696.png)

![3-(2-Phenoxyethyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3015698.png)


![N-[4-[2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B3015701.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B3015708.png)
![4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B3015710.png)
![N-ethyl-2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}-N-phenylacetamide](/img/structure/B3015712.png)
![N-[4-(Azetidin-3-yl)phenyl]acetamide;2,2,2-trifluoroacetic acid](/img/structure/B3015714.png)
